4-Amino-2-chloro-6-(trifluoromethyl)benzonitrile
CAS No.:
Cat. No.: VC18834868
Molecular Formula: C8H4ClF3N2
Molecular Weight: 220.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H4ClF3N2 |
|---|---|
| Molecular Weight | 220.58 g/mol |
| IUPAC Name | 4-amino-2-chloro-6-(trifluoromethyl)benzonitrile |
| Standard InChI | InChI=1S/C8H4ClF3N2/c9-7-2-4(14)1-6(5(7)3-13)8(10,11)12/h1-2H,14H2 |
| Standard InChI Key | CMDRCWDZIMDARX-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(C(=C1C(F)(F)F)C#N)Cl)N |
Introduction
Structural and Physicochemical Properties
Molecular Configuration
The compound’s structure positions the amino group at the para position relative to the trifluoromethyl group, with chloro and cyano groups occupying ortho positions (Figure 1). This arrangement creates a sterically congested aromatic system, influencing its reactivity and interaction with biological targets.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₄ClF₃N₂ | |
| Molecular Weight | 220.58 g/mol | |
| IUPAC Name | 4-amino-2-chloro-6-(trifluoromethyl)benzonitrile | |
| Canonical SMILES | C(#N)C1=CC(=C(C(=C1)Cl)N)C(F)(F)F | |
| Boiling Point | Not reported | - |
| Melting Point | Not reported | - |
The absence of reported melting/boiling points underscores the need for further experimental characterization.
Spectroscopic Data
While mass spectrometry (MS) data for the exact compound is unavailable, analogous structures like 4-Amino-2-(trifluoromethyl)benzonitrile (C₈H₅F₃N₂) exhibit a molecular ion peak at m/z 186, with fragmentation patterns indicating losses of -CN and -CF₃ groups . Nuclear magnetic resonance (NMR) would likely show distinct signals for the amino proton (~δ 5–6 ppm) and aromatic protons influenced by electron-withdrawing groups .
Synthetic Methodologies
Patent-Based Synthesis (CN102952039A)
A patented route for 4-chloro-2-trifluoromethylbenzonitrile (a related compound lacking the amino group) provides a foundational framework :
Step 1: Nitration
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Substrate: m-Chlorobenzotrifluoride.
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Reagents: HNO₃/H₂SO₄ (nitrating system).
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Product: 5-Chloro-2-nitro-trifluoromethyl toluene.
Step 2: Catalytic Hydrogenation
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Reduction: Raney nickel catalyst under H₂ (1 MPa).
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Product: 4-Chloro-2-trifluoromethyl aniline.
Step 3: Diazotization and Bromination
Step 4: Cyanation
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Reagents: CuCN, cetyl trimethyl ammonium bromide (phase-transfer catalyst).
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Conditions: 154–160°C, 4 h.
Table 2: Critical Reaction Parameters
| Step | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 1 | ≤25 | 2.5 | - |
| 2 | 30–35 | 2–4 | 98 |
| 3 | 5 (initial) | 1.5–3 | 84.3 |
| 4 | 154–160 | 4 | 62 |
Applications and Biological Relevance
Pharmaceutical Intermediate
The compound’s trifluoromethyl and cyano groups enhance metabolic stability and binding affinity, making it a candidate for kinase inhibitors or antimicrobial agents. Its structural analogs are prevalent in FDA-approved drugs, such as ibrutinib (a BTK inhibitor), which shares similar halogenated motifs.
Comparison with Analogous Compounds
Table 3: Substituent Effects on Bioactivity
The amino group’s electron-donating nature may enhance solubility and target engagement compared to non-amino analogs .
Challenges and Future Directions
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Synthetic Complexity: Multi-step routes with moderate yields (e.g., 62% in final cyanation ) necessitate optimization.
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Characterization Gaps: Melting/boiling points and solubility data are unreported, limiting industrial adoption.
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Biological Screening: Prioritize in vitro assays to validate antimicrobial or anticancer potential.
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